Furan-3-amine
Overview
Description
Furan-3-amine is an organic compound belonging to the class of heterocyclic amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, with an amino group (-NH2) attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-3-amine can be synthesized through several methods. One common approach involves the reaction of furan with ammonia in the presence of a catalyst. Another method includes the reduction of nitrofurans, where the nitro group is reduced to an amino group. Additionally, the reaction of furan-3-carboxylic acid with ammonia under high temperature and pressure can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of nitrofurans. This process is efficient and scalable, making it suitable for large-scale production. The reaction conditions often include the use of a metal catalyst such as palladium or platinum, and the process is carried out under high pressure and temperature to ensure complete reduction of the nitro group to an amino group .
Chemical Reactions Analysis
Types of Reactions
Furan-3-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form furan-3-carboxylic acid.
Reduction: The compound can be reduced to form furan-3-methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid.
Reduction: Furan-3-methanol.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Furan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of furan-3-amine in biological systems involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: Another five-membered heterocyclic compound with a nitrogen atom.
Imidazole: A five-membered ring containing two nitrogen atoms.
Thiophene: A sulfur-containing analog of furan.
Uniqueness
Furan-3-amine is unique due to the presence of both an oxygen atom in the ring and an amino group. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the presence of the amino group enhances its potential for forming hydrogen bonds, which is crucial for its biological activity .
Properties
IUPAC Name |
furan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c5-4-1-2-6-3-4/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGLENOZWVKNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601511 | |
Record name | Furan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29212-69-9 | |
Record name | 3-Furanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29212-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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